Benzyl 3-imidazol-1-ylpropanoate
Description
Properties
IUPAC Name |
benzyl 3-imidazol-1-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(6-8-15-9-7-14-11-15)17-10-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAXPBMVGNQJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation Using Benzyl Bromopropionate
A widely cited method involves the direct alkylation of imidazole at the N-1 position using benzyl 3-bromopropanoate. This reaction is typically conducted in anhydrous N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. The procedure mirrors protocols described for analogous imidazole alkylations.
Procedure :
-
Imidazole (1.0 equiv) is dissolved in DMF under nitrogen.
-
Benzyl 3-bromopropanoate (1.05 equiv) is added dropwise at 0°C, followed by K₂CO₃ (1.5 equiv).
-
The mixture is stirred at room temperature for 12–24 hours.
-
The product is extracted with ethyl acetate (EtOAc), washed with brine, and dried over MgSO₄.
Yield : 68–74% after column chromatography (cyclohexane/EtOAc 3:1).
Sodium Hydride-Mediated Alkylation
Alternative conditions employ sodium hydride (NaH) as a stronger base, enhancing reactivity for less electrophilic substrates. This method, adapted from N-benzyl imidazole syntheses, involves:
Procedure :
-
Imidazole (1.0 equiv) is suspended in dry DMF under nitrogen.
-
NaH (1.2 equiv) is added at 0°C, followed by benzyl 3-bromopropanoate (1.1 equiv).
-
The reaction is stirred at 60°C for 6 hours.
-
Purification via silica gel chromatography yields the product.
Key Data :
Esterification of 3-Imidazol-1-ylpropanoic Acid
Acid-Catalyzed Fischer Esterification
The carboxylic acid precursor, 3-imidazol-1-ylpropanoic acid, is esterified with benzyl alcohol using sulfuric acid as a catalyst:
Procedure :
Steglich Esterification
For acid-sensitive substrates, Steglich conditions using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are preferred:
Procedure :
-
3-Imidazol-1-ylpropanoic acid (1.0 equiv), benzyl alcohol (1.2 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) are stirred in dichloromethane (DCM).
-
The reaction proceeds at room temperature for 24 hours.
-
N,N-Dicyclohexylurea (DCU) is filtered, and the product is purified by flash chromatography.
Comparative Analysis of Methodologies
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates by stabilizing transition states. Non-polar solvents (toluene) favor esterification equilibria.
Purification Techniques
-
Column Chromatography : Essential for removing unreacted imidazole or benzyl derivatives.
-
Recrystallization : Ethanol/water mixtures improve purity to >99% for crystalline batches.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-imidazol-1-ylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Benzyl 3-imidazol-1-ylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-imidazol-1-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provides data on several benzimidazole and imidazole derivatives, which can be compared to Benzyl 3-imidazol-1-ylpropanoate based on structural motifs, physicochemical properties, and synthetic methods.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Ester vs. Acid: this compound is an ester, whereas 3-(1H-Benzimidazol-1-yl)-2-methylpropanoic acid () is a carboxylic acid. Esters generally exhibit higher lipophilicity, influencing membrane permeability .
- Substituent Effects: Compounds with electron-withdrawing groups (e.g., nitro in 3p) or bulky substituents (e.g., 4-benzylphenoxy in Compound 10) show higher molecular weights and altered retention times in LCMS .
Physicochemical and Analytical Properties
- Purity and Stability : Compounds in were synthesized with >98% purity (LCMS), suggesting rigorous quality control. The target compound’s stability may depend on the benzyl ester’s susceptibility to hydrolysis .
- Retention Times : Retention times (Rt) in LCMS for similar compounds range from 0.67 min (Compound 9) to 1.19 min (Compound 10), correlating with polarity and substituent bulkiness .
Q & A
Q. What are the standard synthetic routes for preparing benzyl 3-imidazol-1-ylpropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting benzyl 3-bromopropanoate with imidazole under basic conditions (e.g., Na₂CO₃ or K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours . Yield optimization may involve adjusting stoichiometry (1.1–1.5 equivalents of imidazole) and using catalytic phase-transfer agents. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (CDCl₃ or DMSO-d₆) to confirm imidazole ring protons (δ 7.0–7.5 ppm) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine-containing intermediates .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
Q. How does the reactivity of the imidazole ring influence the stability of this compound in acidic or basic media?
- Methodological Answer : The imidazole ring is susceptible to protonation in acidic conditions (pH < 4), leading to potential ester hydrolysis. In basic media (pH > 9), the ester group may hydrolyze to 3-imidazol-1-ylpropanoic acid. Stability studies should include:
- pH-Dependent Degradation Assays : Monitor via HPLC over 24–72 hours at 25–37°C .
- Protective Strategies : Use buffered solutions (pH 6–8) or lyophilization for long-term storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reaction mechanisms for this compound derivatives?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* to optimize geometry, calculate HOMO-LUMO gaps, and simulate NMR/IR spectra. Software like Gaussian or ORCA is recommended .
- Mechanistic Studies : Investigate nucleophilic substitution pathways using transition-state modeling (e.g., NBO analysis for charge distribution) .
Q. What strategies resolve contradictions in spectral data or crystallographic refinement for novel derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with COSY, HSQC, and HMBC experiments .
- Crystallography : Use SHELXL for refinement of X-ray data. For disordered imidazole rings, apply restraints (e.g., SIMU/DELU) and validate via R-factor convergence (< 5%) .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?
- Methodological Answer :
- Functional Group Variation : Replace the benzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate bioactivity .
- Biological Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) or anticancer potential via MTT assays (IC₅₀ determination) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases (e.g., Candida antarctica) .
- Process Optimization : Switch from batch to flow chemistry for precise temperature control and reduced side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
